molecular formula C37H43FN8O4 B13847318 4-Desfluoro Posaconazole

4-Desfluoro Posaconazole

Cat. No.: B13847318
M. Wt: 682.8 g/mol
InChI Key: KYLCTYDWBLAEHT-JARZQHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desfluoro Posaconazole is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including Candida species, Aspergillus species, and other opportunistic fungi . The modification of posaconazole to this compound involves the removal of a fluorine atom, which can potentially alter its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desfluoro Posaconazole typically involves the modification of the posaconazole molecule. The process begins with the synthesis of posaconazole, which is derived from itraconazole. The removal of the fluorine atom is achieved through specific dehalogenation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying solid dispersion technology are employed to enhance the solubility and bioavailability of the compound . The process includes the use of various carriers and solvents to achieve the desired product characteristics.

Chemical Reactions Analysis

Types of Reactions

4-Desfluoro Posaconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and dehalogenating agents like palladium catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and efficacy .

Scientific Research Applications

4-Desfluoro Posaconazole has several scientific research applications, including:

Comparison with Similar Compounds

4-Desfluoro Posaconazole is compared with other triazole antifungal agents, such as:

Uniqueness

The uniqueness of this compound lies in its modified structure, which can potentially offer different pharmacological properties and efficacy compared to its parent compound and other similar agents .

Conclusion

This compound is a promising derivative of posaconazole with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable compound for further research and development.

Properties

Molecular Formula

C37H43FN8O4

Molecular Weight

682.8 g/mol

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2-fluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C37H43FN8O4/c1-3-35(27(2)47)46-36(48)45(26-41-46)31-10-8-29(9-11-31)42-16-18-43(19-17-42)30-12-14-32(15-13-30)49-21-28-20-37(50-22-28,23-44-25-39-24-40-44)33-6-4-5-7-34(33)38/h4-15,24-28,35,47H,3,16-23H2,1-2H3/t27-,28-,35+,37+/m1/s1

InChI Key

KYLCTYDWBLAEHT-JARZQHCWSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=CC=CC=C7F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=CC=CC=C7F

Origin of Product

United States

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